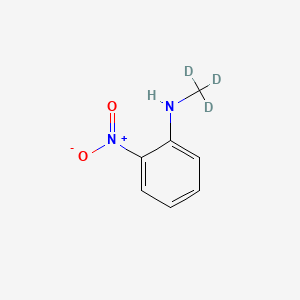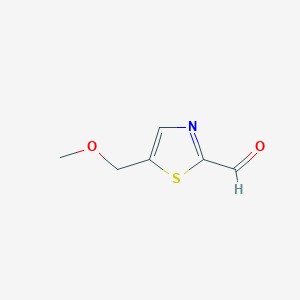
2,6-Difluoro-4-nitrobenzene-1-thiol
Übersicht
Beschreibung
“2,6-Difluoro-4-nitrobenzene-1-thiol” is a chemical compound with the molecular formula C6H3F2NO2S and a molecular weight of 191.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with two fluorine atoms, a nitro group, and a thiol group . The InChI code for this compound is 1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of approximately 272.4°C at 760 mmHg, a density of approximately 1.6 g/cm^3, and a refractive index of n20D 1.59 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
The synthesis and structural investigation of electron-rich nitroaromatics, including compounds structurally related to 2,6-Difluoro-4-nitrobenzene-1-thiol, have demonstrated their utility in nucleophilic aromatic substitution reactions. These reactions facilitate the introduction of various amine substituents, highlighting the compounds' potential in designing electron-donating materials and understanding the electronic effects of nitro groups in aromatic systems (White et al., 2019). Additionally, the use of thiols for S-derivatization of nitrobenzenes has been explored, indicating the compounds' versatility in synthetic organic chemistry and the potential for creating novel chemical entities (Zlotin et al., 2000).
Materials Science and Nanotechnology
Research into the oxidative polymerization of fluorophenols, such as 2,6-difluorophenol, to form crystalline polyphenylene oxides reveals applications in materials science. These polymers exhibit unique properties suitable for advanced material applications, including high thermal stability and resistance to solvents (Ikeda et al., 2000). Furthermore, the assembly of fluorine-containing molecular rotors on gold nanoparticles demonstrates the intersection of organic synthesis and nanotechnology, offering insights into surface chemistry and molecular motion at the nanoscale (Thibeault et al., 2010).
Electrochemistry and Environmental Applications
The electrochemical reduction of nitrobenzene, including studies in ionic liquids, provides important insights into the reactivity of nitroaromatic compounds. This research has implications for environmental remediation, where the reduction of nitroaromatic pollutants to less harmful products is a critical challenge (Silvester et al., 2006). Additionally, the study of Fe0 reduction of nitrobenzene in synthetic wastewater highlights the potential for using zerovalent iron in treating industrial wastewater contaminated with nitroaromatic compounds (Mantha et al., 2001).
Molecular Electronics
The tuning of the hole injection barrier at the organic/metal interface with self-assembled functionalized aromatic thiols, including perfluoro-substituted phenylenes, showcases the application of these compounds in molecular electronics. This research provides a pathway to improve the efficiency of devices such as organic light-emitting diodes (OLEDs) and organic solar cells by optimizing the interface between organic semiconductors and metal contacts (Chen et al., 2006).
Wirkmechanismus
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been used in proteomics research , suggesting that it might interact with proteins and potentially affect various biochemical pathways.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound. The compound’s properties such as its molecular weight (191.16 ) and predicted density (~1.6 g/cm^3 ) could influence these processes.
Biochemische Analyse
Biochemical Properties
2,6-Difluoro-4-nitrobenzene-1-thiol plays a significant role in biochemical reactions, particularly in the context of nucleophilic aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions, such as glutathione S-transferase. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to modifications that can alter protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying key signaling proteins through covalent bonding. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through its thiol group. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and redox state .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound may accumulate in the mitochondria, where it can affect mitochondrial function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .
Eigenschaften
IUPAC Name |
2,6-difluoro-4-nitrobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2S/c7-4-1-3(9(10)11)2-5(8)6(4)12/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWMHVHBXSUFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)S)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-Chloro-2-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419312.png)
![3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1419313.png)
![tert-Butyl 14-(N-Boc-amino)-1-[3-(mercaptocarbamoyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B1419314.png)



![3-[(2-Chloropyridin-3-yl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1419321.png)
![3-[(2-Chloro-4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1419322.png)




![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)